2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol
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Overview
Description
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol is a chemical compound with the molecular formula C6H11BrN4O It is characterized by the presence of a bromo group, a dimethylamino group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol typically involves the reaction of 3-bromo-5-(dimethylamino)-1H-1,2,4-triazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-bromo-5-(dimethylamino)-1H-1,2,4-triazole} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromo and dimethylamino groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the dimethylamino and ethanol groups, resulting in different chemical properties and applications.
5-(dimethylamino)-1H-1,2,4-triazole:
2-(1H-1,2,4-triazol-1-yl)ethanol: Lacks the bromo and dimethylamino groups, leading to different biological activities.
Uniqueness
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromo group allows for further functionalization, while the dimethylamino group can enhance solubility and binding interactions.
Properties
Molecular Formula |
C6H11BrN4O |
---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]ethanol |
InChI |
InChI=1S/C6H11BrN4O/c1-10(2)6-8-5(7)9-11(6)3-4-12/h12H,3-4H2,1-2H3 |
InChI Key |
XBASMMXKEKPILR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NN1CCO)Br |
Origin of Product |
United States |
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